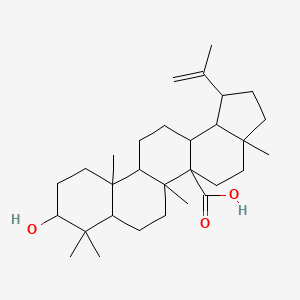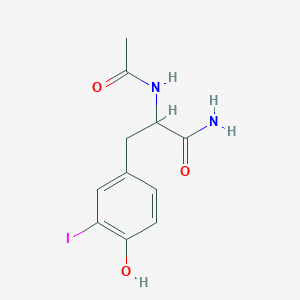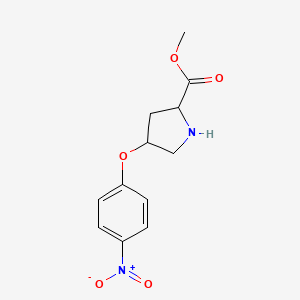
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)- est un composé triterpénoïde connu pour ses diverses activités biologiques. Ce composé fait partie des triterpénoïdes de type lupane, qui sont largement présents dans la nature, en particulier dans l’écorce des bouleaux. Il a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment ses propriétés anticancéreuses, antivirales et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)- implique généralement la synthèse partielle à partir de l’acide bétulique, un triterpénoïde naturel. La voie de synthèse comprend plusieurs étapes :
Oxydation : L’acide bétulique est oxydé pour former du bétulinaldéhyde.
Réduction : Le bétulinaldéhyde est ensuite réduit pour produire le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. la synthèse à partir de l’acide bétulique, qui est abondant dans la nature, suggère qu’une production à grande échelle pourrait être possible grâce à des voies de synthèse similaires à celles utilisées en laboratoire .
Analyse Des Réactions Chimiques
Types de réactions
L’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en un groupe carbonyle.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Divers substituants peuvent être introduits à différentes positions sur la molécule.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Solvants : Méthanol, éthanol, dichlorométhane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du composé original, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour synthétiser d’autres composés bioactifs.
Biologie : Étudié pour son rôle dans la modulation des voies biologiques et son potentiel en tant qu’agent thérapeutique.
Médecine : Investigué pour ses propriétés anticancéreuses, antivirales et anti-inflammatoires.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
Le mécanisme d’action de l’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)- implique son interaction avec diverses cibles et voies moléculaires :
Inhibition de la topoisomérase : Le composé s’est avéré inhiber la topoisomérase IIα, une enzyme impliquée dans la réplication de l’ADN et la division cellulaire.
Voies anti-inflammatoires : Il module les voies inflammatoires en inhibant la production de cytokines pro-inflammatoires.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide bétulique : Un précurseur de l’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)-, connu pour ses propriétés anticancéreuses.
Lup-20(29)-ène-28-al, 3-hydroxy-, (3β)- : Un autre triterpénoïde de type lupane avec des activités biologiques similaires.
3-Épihydroxy lup-20(29)-ène-19(28)-olide : Un composé apparenté avec une activité antitopoisomérase.
Unicité
L’acide lup-20(29)-ène-27-oïque, 3-hydroxy-, (3alpha)- est unique en raison de son motif d’hydroxylation spécifique et de ses activités biologiques puissantes, en particulier sa capacité à inhiber la topoisomérase IIα, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33) |
Clé InChI |
CLOUCVRNYSHRCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)



![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)



![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)

![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
